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Introduction

CFT8634 is an orally bioavailable, potent, and selective heterobifunctional degrader of
Bromodomain-containing protein 9 (BRD9). It operates through a Bifunctional Degradation
Activating Compound (BIDAC™) mechanism, engaging the Cereblon (CRBN) E3 ubiquitin
ligase to induce the targeted ubiquitination and subsequent proteasomal degradation of BRD9.
[1][2][3] This targeted protein degradation approach offers a promising therapeutic strategy for
cancers dependent on BRD9, a component of the non-canonical SWI/SNF (ncBAF) chromatin
remodeling complex.[4] Preclinical evidence strongly supports the development of CFT8634 for
the treatment of SMARCB1-perturbed cancers, such as synovial sarcoma and certain
SMARCB1-null tumors.[3][5]

Mechanism of Action

CFT8634 is a heterobifunctional molecule designed to simultaneously bind to BRD9 and the E3
ubiquitin ligase Cereblon (CRBN). This binding induces the formation of a ternary complex,
bringing BRD9 in close proximity to the E3 ligase machinery.[3] This proximity facilitates the
transfer of ubiquitin molecules to BRD9, tagging it for recognition and subsequent degradation
by the proteasome.[3] The degradation of BRD9 has been shown to be more effective than
simple inhibition in preclinical models of synovial sarcoma.
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Caption: Mechanism of Action of CFT8634.
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In Vitro Pharmacology
BRD9 Degradation Potency and Selectivity

CFT8634 demonstrates potent and selective degradation of BRD9 in cancer cell lines.

Parameter Cell Line Value Assay Method
DC50 Synovial Sarcoma 2nM Not Specified
Synovial Sarcoma L
DC50 2.7 nM HiBIT Assay
(HSSYII)
Synovial Sarcoma o
Emax >95% HiBIT Assay
(HSSYII)
Highly selective for
o ] BRD9 over BRD4, Proteomics,
Selectivity Various
BRD7, and CRBN BromoScan®

neo-substrates

Experimental Protocols

BRD9 Degradation Assessment (HiBIiT Assay - Generalized Protocol)

The HiBIT protein tagging system is a sensitive method for quantifying protein levels. A HiBiT
tag is genetically integrated into the endogenous locus of the target protein (BRD9). The small
HIBIT peptide binds with high affinity to the LgBIT protein, forming a functional NanoLuc®
luciferase. The resulting luminescence is proportional to the amount of HiBiT-tagged protein.

o Cell Culture and Treatment: Synovial sarcoma cells endogenously expressing BRD9-HIBIiT
are cultured in appropriate media. Cells are seeded in multi-well plates and treated with a
concentration range of CFT8634 for a specified duration (e.g., 24 hours).

e Lysis and Detection: A lytic reagent containing the LgBIT protein and luciferase substrate is
added to the cells.

o Data Analysis: Luminescence is measured using a plate reader. The signal is normalized to a
vehicle-treated control to determine the percentage of remaining BRD9. DC50 (half-maximal
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degradation concentration) and Emax (maximum degradation) values are calculated from
the dose-response curve.

Selectivity Profiling (Generalized Protocol)

e Proteomics: Global proteomic analysis is performed on cancer cells treated with CFT8634 or
vehicle. Cell lysates are digested, and peptides are analyzed by mass spectrometry. The
relative abundance of thousands of proteins is quantified to identify off-target degradation
effects.

e BromoScan®: This is a competitive binding assay that measures the interaction of a test
compound with a panel of bromodomain-containing proteins. It helps to determine the
selectivity of the BRD9-binding moiety of CFT8634.

In Vivo Pharmacology

CFT8634 exhibits oral bioavailability and potent anti-tumor activity in preclinical xenograft
models of synovial sarcoma and multiple myeloma.

Pharmacokinetics
Species Oral Bioavailability (%) Clearance (mL/min/kg)
Mouse 74 6
Rat 83 22

Efficacy in Synovial Sarcoma Xenograft Models

CFT8634 demonstrated robust and durable tumor growth inhibition in patient-derived xenograft
(PDX) models of synovial sarcoma.

Model Treatment Duration Outcome

Durable tumor regression with
PDX SA13412 (SS18-SSX1) 89 days no regrowth observed after a
51-day observation period.

PDX 310 (SS18-SSX2) Not Specified Robust efficacy response.
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Efficacy in Multiple Myeloma Xenograft Models

CFT8634 has also shown anti-proliferative activity and tumor growth inhibition in multiple
myeloma xenograft models.

Model Dosing Outcome

Significant tumor growth

inhibition. Synergistic effect

NCI-H929 10 mg/kg, oral, once daily ] )
when combined with
pomalidomide.

RPMI-8226 Not Specified Not Specified

Experimental Protocols

Synovial Sarcoma Patient-Derived Xenograft (PDX) Model (Generalized Protocol)

Model Establishment: Tumor fragments from synovial sarcoma patients are surgically
implanted subcutaneously into immunocompromised mice.

e Tumor Growth and Randomization: Once tumors reach a specified volume, mice are
randomized into treatment and control groups.

e Dosing: CFT8634 is administered orally at specified doses and schedules. The vehicle used
for formulation is administered to the control group.

e Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using
calipers.

o Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors and
other tissues can be collected to assess BRD9 protein levels by Western blot or other
methods to confirm target engagement.
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In Vivo Efficacy Workflow
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Caption: Workflow for In Vivo Efficacy Studies.

Multiple Myeloma Xenograft Model (Generalized Protocol)
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e Cell Culture: Human multiple myeloma cell lines (e.g., NCI-H929) are cultured in appropriate
media.

e Implantation: A suspension of cancer cells is injected subcutaneously or intravenously into
immunocompromised mice (e.g., NOD/SCID).

e Tumor Growth and Randomization: Once tumors are established (for subcutaneous models)
or at a specified time post-injection (for disseminated models), mice are randomized into
treatment and control groups.

e Dosing and Monitoring: CFT8634 is administered orally. Tumor growth (for subcutaneous
models) or disease progression markers are monitored.

o Endpoint Analysis: At the conclusion of the study, tumors and relevant tissues are collected
for analysis.

Signaling Pathway

The oncogenic activity in synovial sarcoma is driven by the SS18-SSX fusion protein, which
perturbs the function of the canonical BAF (cCBAF) chromatin remodeling complex. This leads to
a dependency on the non-canonical BAF (ncBAF) complex, of which BRD9 is a key
component. Degradation of BRD9 disrupts the function of the ncBAF complex, leading to the
suppression of oncogenic gene expression and ultimately, tumor cell death.
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BRD?9 Signaling in Synovial Sarcoma
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Caption: BRD9 Signaling Pathway in Synovial Sarcoma.

Conclusion

The preclinical data for CFT8634 demonstrate its potential as a potent and selective BRD9
degrader with a favorable pharmacokinetic profile and significant anti-tumor activity in models
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of synovial sarcoma and multiple myeloma. The targeted degradation of BRD9 represents a
promising therapeutic approach for these and other SMARCB1-perturbed cancers. Further
clinical investigation is warranted to establish the safety and efficacy of CFT8634 in patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact
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